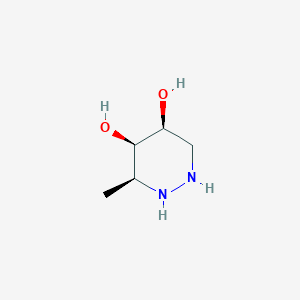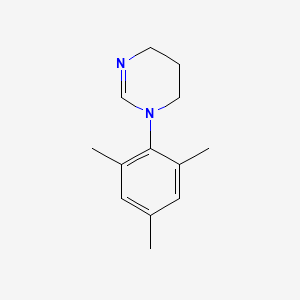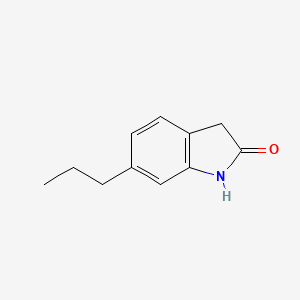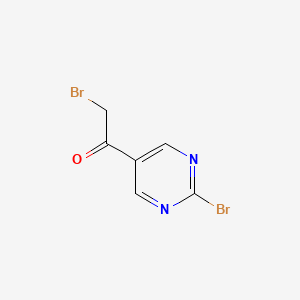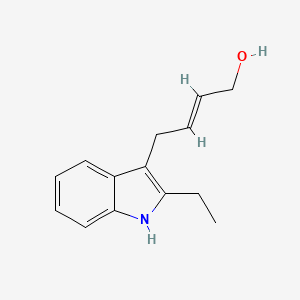
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol is an organic compound that features an indole ring, a butenol side chain, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Butenol Side Chain: The butenol side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Introduction of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by Wittig reactions and alkylation processes. These methods require precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, forming saturated alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学研究应用
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
(E)-4-(2-methyl-1H-indol-3-yl)but-2-en-1-ol: Similar structure with a methyl group instead of an ethyl group.
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-one: Similar structure with a ketone group instead of an alcohol group.
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-ene: Similar structure without the hydroxyl group.
Uniqueness
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol is unique due to its specific combination of an indole ring, an ethyl group, and a butenol side chain
属性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol |
InChI |
InChI=1S/C14H17NO/c1-2-13-11(8-5-6-10-16)12-7-3-4-9-14(12)15-13/h3-7,9,15-16H,2,8,10H2,1H3/b6-5+ |
InChI 键 |
XPMUOVVOFAKMHW-AATRIKPKSA-N |
手性 SMILES |
CCC1=C(C2=CC=CC=C2N1)C/C=C/CO |
规范 SMILES |
CCC1=C(C2=CC=CC=C2N1)CC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



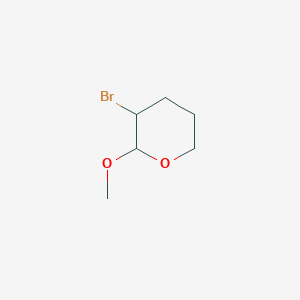

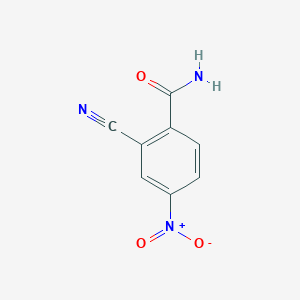
![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
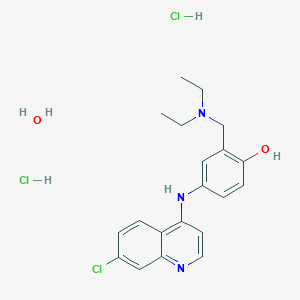
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
